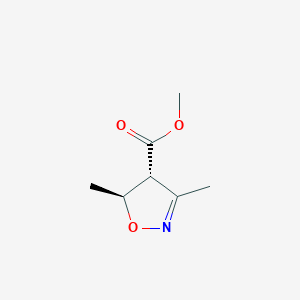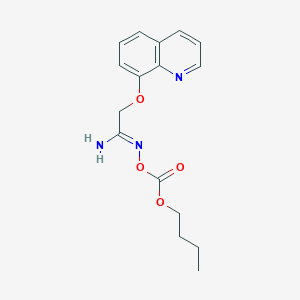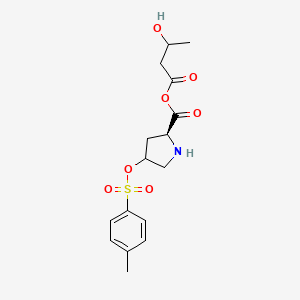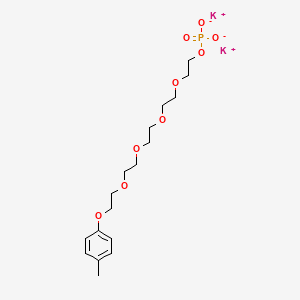
Dipotassium 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl phosphate: is an organophosphate compound characterized by its unique structure, which includes a phosphate group bonded to a long chain ether and a p-tolyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dipotassium 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl phosphate typically involves the reaction of 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl alcohol with phosphorus oxychloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride. The resulting product is then neutralized with potassium hydroxide to yield the dipotassium salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyloxy group, leading to the formation of corresponding quinones.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, where the phosphate ester bond is cleaved and replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl alcohol and phosphoric acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Substitution: Nucleophiles like amines or alcohols can react with the phosphate group under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis reaction.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted phosphate esters.
Hydrolysis: 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl alcohol and phosphoric acid.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for the introduction of phosphate groups into molecules.
- Acts as a catalyst in certain polymerization reactions.
Biology:
- Investigated for its potential as a biochemical probe to study phosphate metabolism in cells.
- Used in the development of enzyme inhibitors targeting phosphate-processing enzymes.
Medicine:
- Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
- Studied for its anti-inflammatory and anti-cancer properties.
Industry:
- Utilized as a flame retardant in plastics and textiles.
- Employed as a lubricant additive to improve the performance and longevity of industrial lubricants.
Mécanisme D'action
The mechanism by which Dipotassium 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl phosphate exerts its effects involves the interaction of its phosphate group with various molecular targets. In biological systems, it can inhibit enzymes that process phosphate groups, thereby affecting metabolic pathways. The long chain ether moiety allows for membrane permeability, facilitating its entry into cells and interaction with intracellular targets.
Comparaison Avec Des Composés Similaires
Di-p-tolyl phosphate: Similar in structure but lacks the long chain ether, making it less effective in certain applications.
Bis(2-ethylhexyl) phosphate: Another organophosphate with different alkyl groups, used primarily as a plasticizer.
Triphenyl phosphate: Used as a flame retardant and plasticizer, but with different chemical properties due to the presence of phenyl groups.
Uniqueness: Dipotassium 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl phosphate is unique due to its combination of a long chain ether and a p-tolyloxy group, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in drug delivery and as a flame retardant.
Propriétés
Numéro CAS |
69847-46-7 |
|---|---|
Formule moléculaire |
C17H27K2O9P |
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
dipotassium;2-[2-[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl phosphate |
InChI |
InChI=1S/C17H29O9P.2K/c1-16-2-4-17(5-3-16)25-14-12-23-10-8-21-6-7-22-9-11-24-13-15-26-27(18,19)20;;/h2-5H,6-15H2,1H3,(H2,18,19,20);;/q;2*+1/p-2 |
Clé InChI |
BFCKMASTLWXQBI-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=C(C=C1)OCCOCCOCCOCCOCCOP(=O)([O-])[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,4-Dichlorophenyl)methyl]-3-methyl-1,2-oxazol-5(2H)-one](/img/structure/B12891296.png)
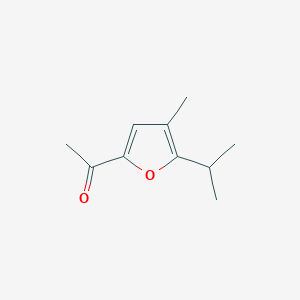


![(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12891306.png)
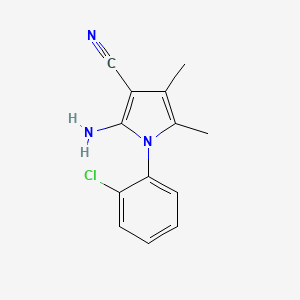

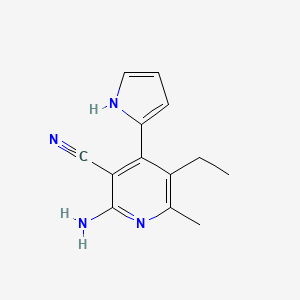
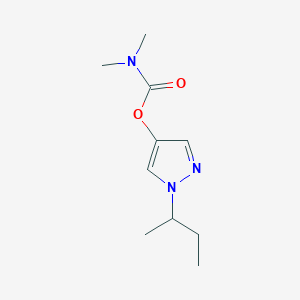
![3-(2-Aminoethyl)-6-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B12891340.png)
